molecular formula C9H14N4O2S B2817919 7-(2-Ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 2224324-51-8

7-(2-Ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No. B2817919
CAS RN: 2224324-51-8
M. Wt: 242.3
InChI Key: BSTUFWBNRFAPMI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Triazolopyrazines are planar aromatic compounds, which suggests they may have interesting electronic properties. The ethenylsulfonylethyl substituent at position 7 could influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

Triazolopyrazines can participate in various chemical reactions due to the presence of multiple nitrogen atoms and the aromatic system. They can act as ligands in coordination chemistry, undergo substitution reactions at the nitrogen atoms, or participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Triazolopyrazines are likely to be solid at room temperature, and their solubility will depend on the specific substituents present on the ring .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Some triazolopyrazines have been studied for their antibacterial activity, in which case their mechanism of action might involve interaction with bacterial proteins or enzymes .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its reactivity, potential biological activity, and how the ethenylsulfonylethyl substituent influences these properties .

properties

IUPAC Name

7-(2-ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-2-16(14,15)6-5-12-3-4-13-9(7-12)10-8-11-13/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTUFWBNRFAPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCN1CCN2C(=NC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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